7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups, including a chlorinated benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, which can be achieved by reacting catechol with disubstituted halomethanes . The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and chromenone-based molecules, such as:
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-10-11(2)20(22)26-19-12(3)16(5-4-14(10)19)23-8-13-6-17-18(7-15(13)21)25-9-24-17/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGGRXKNBGIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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